
N-(2-Methylbutyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylbutyl)pentan-1-amine is an organic compound with the molecular formula C10H23N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is known for its unique structure, which includes a pentan-1-amine backbone with a 2-methylbutyl substituent. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Methylbutyl)pentan-1-amine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones. This involves the nucleophilic addition of ammonia or an amine to a carbonyl group, followed by reduction to form the amine . Another method is the alkylation of amines using alkyl halides under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylbutyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces simpler amines or hydrocarbons .
Applications De Recherche Scientifique
N-(2-Methylbutyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of N-(2-Methylbutyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butylpentan-1-amine
- N-(2-Methylpropyl)pentan-1-amine
- N-(2-Ethylbutyl)pentan-1-amine
Uniqueness
N-(2-Methylbutyl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Propriétés
Numéro CAS |
61361-18-0 |
|---|---|
Formule moléculaire |
C10H23N |
Poids moléculaire |
157.30 g/mol |
Nom IUPAC |
N-(2-methylbutyl)pentan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-6-7-8-11-9-10(3)5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
BDADJANUJKJACA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC(C)CC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


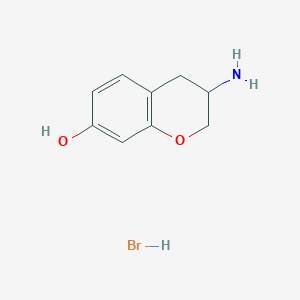
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

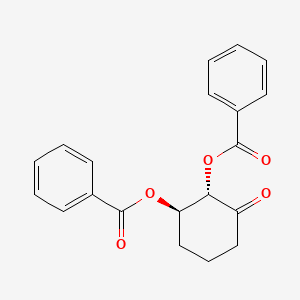
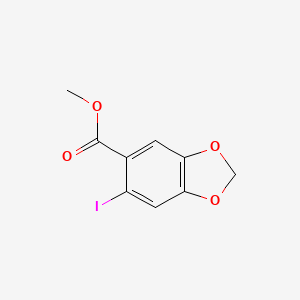
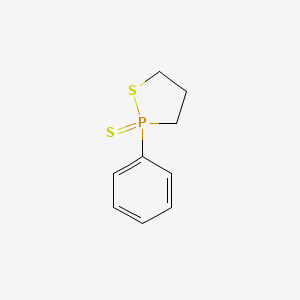
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
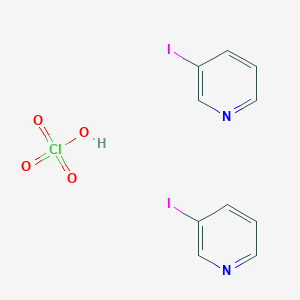
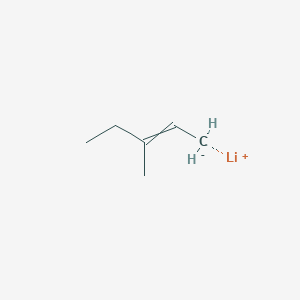
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
